molecular formula C9H15ClO2 B14325760 4-Chloronon-3-enoic acid CAS No. 103927-49-7

4-Chloronon-3-enoic acid

Cat. No.: B14325760
CAS No.: 103927-49-7
M. Wt: 190.67 g/mol
InChI Key: HROJKCAIJRXVFF-UHFFFAOYSA-N
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Description

4-Chloronon-3-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorine atom attached to the fourth carbon of a non-3-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloronon-3-enoic acid can be achieved through several methods. One common approach involves the chlorination of non-3-enoic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloronon-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in an aqueous solution.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted non-3-enoic acids.

Scientific Research Applications

4-Chloronon-3-enoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloronon-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution or electrophilic addition, depending on the reaction conditions and the presence of other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Non-3-enoic acid: Lacks the chlorine atom, resulting in different reactivity and properties.

    4-Bromonon-3-enoic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

    4-Fluoronon-3-enoic acid: Contains a fluorine atom, which significantly alters its chemical behavior compared to 4-Chloronon-3-enoic acid.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, where specific reactivity patterns are required.

Properties

CAS No.

103927-49-7

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

4-chloronon-3-enoic acid

InChI

InChI=1S/C9H15ClO2/c1-2-3-4-5-8(10)6-7-9(11)12/h6H,2-5,7H2,1H3,(H,11,12)

InChI Key

HROJKCAIJRXVFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCC(=O)O)Cl

Origin of Product

United States

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